Methanone, 3-pyridazinyl-3-pyridinyl-
Description
Evolution of Pyridazine (B1198779) and Pyridine (B92270) Chemistry in Synthetic Methodologies
The synthesis of diaryl ketones featuring pyridazine and pyridine rings has evolved significantly, moving from classical methods to more sophisticated and efficient modern techniques. Historically, the construction of such molecules would be envisioned through Friedel-Crafts acylation. However, this approach is notoriously challenging for electron-deficient aromatic systems like pyridine. The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic substitution and can lead to reactions at the nitrogen atom itself. japsonline.comnih.goviiste.orgnih.gov Pyridazine presents similar challenges due to its two nitrogen atoms.
To circumvent these issues, synthetic chemists have developed alternative strategies. One classical approach involves the use of pyridine-N-oxides, which activate the ring towards electrophilic substitution, primarily at the 2- and 4-positions, followed by deoxygenation. researchgate.net However, for 3-substituted products, this is not a direct route.
Modern synthetic chemistry offers more direct and versatile pathways. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, have become cornerstones for the synthesis of bi- and poly-heterocyclic systems. researchgate.net A plausible synthetic route to Methanone (B1245722), 3-pyridazinyl-3-pyridinyl- could involve the Suzuki coupling of a 3-pyridinylboronic acid with a 3-acylpyridazine halide (or vice versa). Another powerful method is the palladium-catalyzed carbonylative cross-coupling, where a 3-halopyridine and a 3-stannylpyridazine (or other organometallic derivative) could be coupled in the presence of carbon monoxide to form the ketone bridge directly.
Furthermore, the synthesis of acylpyridines and acylpyridazines can be achieved through the reaction of organometallic reagents (like Grignard or organolithium compounds) with corresponding acid chlorides, esters, or nitriles. mdpi.comrsc.orgresearchgate.net For instance, reacting 3-cyanopyridine (B1664610) with a 3-pyridazinylmagnesium bromide, followed by hydrolysis, could yield the target ketone. The choice of synthetic route often depends on the availability of starting materials and the desired functional group tolerance.
Table 1: Key Synthetic Strategies for Heteroaromatic Ketones
| Method | Description | Applicability to Target Compound | Key Challenges |
|---|---|---|---|
| Friedel-Crafts Acylation | Electrophilic acylation of an aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. | Generally ineffective for direct acylation of pyridine or pyridazine rings. japsonline.comresearchgate.net | Ring deactivation by Lewis acid coordination with nitrogen atoms. nih.gov |
| Cross-Coupling Reactions | Palladium-catalyzed coupling of an organometallic reagent with an organic halide. | Highly applicable, e.g., Suzuki coupling of 3-pyridinylboronic acid with a 3-halopyridazine derivative. researchgate.net | Requires synthesis of functionalized precursors (boronic acids, halides). |
| Reaction with Organometallics | Nucleophilic addition of a Grignard or organolithium reagent to an acid derivative (nitrile, ester, etc.). | Feasible, e.g., reaction of 3-cyanopyridine with a 3-pyridazinyl Grignard reagent. researchgate.net | Potential for side reactions and requires careful control of reaction conditions. |
| Oxidation of Secondary Alcohols | Oxidation of a secondary alcohol precursor, (3-pyridazinyl)(3-pyridinyl)methanol. | Applicable if the precursor alcohol can be synthesized. | Requires a suitable method for precursor synthesis. |
Significance of Methanone Linkages in Nitrogen-Containing Heterocycles
The methanone (carbonyl) group serves as a critical linker in molecules containing multiple heterocyclic rings, influencing their structure, electronics, and function. The significance of this linkage in pyridazinyl-pyridinyl systems can be understood through several key aspects:
Electronic Properties: The carbonyl group is strongly polarized (C=O), with the carbon atom being electrophilic and the oxygen atom being nucleophilic. tandfonline.com This polarization significantly impacts the electronic nature of the adjacent heterocyclic rings. As an electron-withdrawing group, the methanone linker reduces the electron density of both the pyridazine and pyridine rings, affecting their reactivity and physicochemical properties. The oxygen atom, with its lone pairs, can act as a hydrogen bond acceptor, a crucial interaction in molecular recognition and drug-target binding. mdpi.com
Pharmacophoric Element: In medicinal chemistry, diaryl ketone motifs are common pharmacophores found in a wide array of biologically active compounds. japsonline.comimedpub.combenthamdirect.com The linker can properly orient the two heterocyclic rings at a specific distance and angle, allowing them to engage with different binding pockets of a target protein. The ability of the pyridazine and pyridine nitrogens, along with the carbonyl oxygen, to act as hydrogen bond acceptors provides multiple points of interaction, enhancing binding affinity and selectivity. iiste.orgutdallas.edu
Current Research Landscape of Pyridazinyl-Pyridinyl Systems
While direct research on Methanone, 3-pyridazinyl-3-pyridinyl- is not prominent in the current literature, the broader field of pyridazine and pyridine-containing molecules is exceptionally active, particularly in drug discovery and materials science.
Pyridazine derivatives are being extensively investigated for a wide range of pharmacological activities. utdallas.edu The pyridazine ring is recognized for its unique physicochemical properties, including a high dipole moment and the ability of its adjacent nitrogen atoms to act as a "bidentate" hydrogen bond acceptor, which can be advantageous for target binding. nih.gov Studies have shown that incorporating a pyridazine ring can improve metabolic stability and reduce off-target effects compared to more common phenyl or pyridine rings. nih.gov
Similarly, the pyridine ring is a ubiquitous scaffold in pharmaceuticals. nih.gov Research on pyridinone derivatives, which share structural similarities with the target compound, has revealed a vast spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. japsonline.com
The current research landscape points towards the exploration of novel heterocyclic combinations to access new chemical space and develop compounds with improved therapeutic profiles. Fused systems, such as pyrimido-pyridazines, are being designed and synthesized as potential anticancer agents, with studies often including in silico analysis to predict their interactions with biological targets. nih.govimedpub.com The development of new catalytic methods to functionalize ketones and heterocycles is also a major research focus, which will undoubtedly facilitate the synthesis and investigation of molecules like Methanone, 3-pyridazinyl-3-pyridinyl- in the future. imperial.ac.uk
Theoretical Frameworks for Elucidating Reactivity and Interactions
Theoretical and computational methods, particularly Density Functional Theory (DFT), are indispensable tools for understanding the properties of heterocyclic molecules like Methanone, 3-pyridazinyl-3-pyridinyl-. These in silico studies provide insights that are often difficult or time-consuming to obtain through experimentation alone.
Geometric and Electronic Structure: DFT calculations can be used to predict the ground-state geometry of the molecule, including bond lengths, bond angles, and the dihedral angles between the rings and the ketone linker. This conformational analysis is crucial for understanding the molecule's preferred shape in different environments. tandfonline.comresearchgate.net Furthermore, DFT allows for the calculation of electronic properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential map. iiste.orgiiste.org These calculations can identify the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For instance, a DFT study on pyridine and pyridazine themselves showed how the position of the nitrogen atoms affects the HOMO-LUMO energy gap and other electronic parameters. iiste.orgiiste.org
Reactivity Descriptors: Based on the calculated electronic properties, various reactivity descriptors can be derived. These include ionization potential, electron affinity, chemical hardness, and electrophilicity index, which help in quantitatively predicting the molecule's reactivity. iiste.orgiiste.org
Interaction Modeling: In the context of medicinal chemistry, molecular docking is a widely used computational technique to predict the binding mode and affinity of a molecule within the active site of a biological target, such as an enzyme or receptor. japsonline.combenthamdirect.comutdallas.edu For a molecule like Methanone, 3-pyridazinyl-3-pyridinyl-, docking studies could predict how the pyridazine and pyridine nitrogens, as well as the carbonyl oxygen, interact with amino acid residues through hydrogen bonds or other non-covalent interactions. This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. nih.govimedpub.com
Table 2: Theoretical Data for Parent Heterocycles (Illustrative) Data from DFT calculations at the B3LYP/6-31G(d,p) level. Source: iiste.orgiiste.org
| Property | Benzene (B151609) | Pyridine | Pyridazine |
| HOMO Energy (eV) | -6.69 | -6.89 | -7.42 |
| LUMO Energy (eV) | 0.10 | -0.37 | -0.99 |
| Energy Gap (eV) | 6.79 | 6.52 | 6.43 |
| Dipole Moment (Debye) | 0.00 | 2.37 | 4.19 |
This data illustrates how the introduction of nitrogen atoms systematically alters the electronic properties of the aromatic ring, which would be further modulated by the methanone linker in the target compound.
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-pyridazin-3-yl-2H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c14-8-10(4-2-5-11-7-10)9-3-1-6-12-13-9/h1-6,8H,7H2 |
InChI Key |
ZJXBRKRCMORGED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC=N1)(C=O)C2=NN=CC=C2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Analysis of Methanone, 3 Pyridazinyl 3 Pyridinyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For "Methanone, 3-pyridazinyl-3-pyridinyl-," a combination of one- and two-dimensional NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC) NMR for Definitive Structural Assignment
The ¹H NMR spectrum of "Methanone, 3-pyridazinyl-3-pyridinyl-" is expected to exhibit distinct signals for the protons on the pyridazine (B1198779) and pyridine (B92270) rings. The chemical shifts of these protons are influenced by their position relative to the nitrogen atoms and the carbonyl group. For instance, protons on the pyridine ring would likely show characteristic shifts, such as those observed for 3-pyridinemethanol, where signals appear between 7.2 and 8.5 ppm. chemicalbook.com Similarly, the protons on a 3-substituted pyridazine ring would have their own unique resonance frequencies.
The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments. docbrown.info In "Methanone, 3-pyridazinyl-3-pyridinyl-," separate signals would be expected for the carbonyl carbon, as well as for each unique carbon atom in the pyridazine and pyridine rings. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The interpretation of these spectra is aided by comparison with related structures, such as 3-picoline, where the carbon signals of the pyridine ring have been well-documented. chemicalbook.comspectrabase.com
To definitively assign these signals, two-dimensional NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the same ring system, allowing for the tracing of proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, linking the assigned proton signals to their corresponding carbon partners.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the pyridazine and pyridine rings through the carbonyl group, by observing correlations between the protons on each ring and the carbonyl carbon.
A comprehensive analysis of these 2D NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule. researchgate.net
Interactive Data Table: Predicted NMR Data for Methanone (B1245722), 3-pyridazinyl-3-pyridinyl-
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Correlations |
| Pyridine-H | ¹H NMR | 7.0 - 9.0 | COSY with other pyridine protons |
| Pyridazine-H | ¹H NMR | 7.5 - 9.5 | COSY with other pyridazine protons |
| Pyridine-C | ¹³C NMR | 120 - 155 | HSQC with attached protons |
| Pyridazine-C | ¹³C NMR | 125 - 160 | HSQC with attached protons |
| Carbonyl-C | ¹³C NMR | 180 - 200 | HMBC with protons on both rings |
Variable Temperature NMR Studies for Conformational Dynamics and Equilibria
The bond connecting the two heterocyclic rings to the carbonyl group allows for rotational freedom, leading to different spatial arrangements or conformers. Variable temperature (VT) NMR studies are instrumental in understanding these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts or the coalescence of signals, which can indicate the presence of conformational equilibria. researchgate.netnih.gov For molecules with restricted rotation, distinct sets of signals for each conformer might be observed at low temperatures, which then merge into averaged signals as the temperature increases and the rate of interconversion becomes faster on the NMR timescale. researchgate.netvnu.edu.vn Such studies provide valuable insights into the flexibility and preferred three-dimensional structure of "Methanone, 3-pyridazinyl-3-pyridinyl-" in solution.
Solid-State NMR and NMR Crystallography for Crystalline Forms
While solution-state NMR describes the molecule's behavior in a solvent, solid-state NMR (ssNMR) provides information about its structure in the crystalline form. In the solid state, molecules adopt a more rigid conformation, and ssNMR can reveal details about intermolecular interactions and packing in the crystal lattice. When combined with X-ray diffraction data, a technique known as NMR crystallography can provide an exceptionally detailed and accurate picture of the solid-state structure. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of "Methanone, 3-pyridazinyl-3-pyridinyl-". chemrxiv.org By measuring the mass with very high accuracy, it is possible to calculate a unique molecular formula, distinguishing it from other compounds that may have the same nominal mass. This technique confirms the identity of the synthesized compound and rules out the presence of unexpected elements.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. farmaciajournal.comnih.gov This method is particularly useful for analyzing volatile compounds. kyushu-u.ac.jp For "Methanone, 3-pyridazinyl-3-pyridinyl-," GC-MS could be employed to assess its purity and identify any volatile impurities or degradation products. The mass spectrometer fragments the molecule in a characteristic pattern, known as a mass spectrum, which can serve as a "fingerprint" for identification. escholarship.orgresearchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. pulstec.netcarleton.edu The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. youtube.com The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map, from which the atomic positions can be determined. youtube.com
The crystallographic analysis provides precise unit cell dimensions and the space group, which defines the symmetry of the crystal lattice. For example, a derivative, 1-(2-chloroacetyl)-3,5-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one, was found to crystallize in the triclinic system with the space group P-1. researchgate.net Other related compounds have been reported to crystallize in space groups such as C2/c, Pnma, and P-1 for different polymorphs. nih.gov
A typical output from a single-crystal XRD analysis is summarized in the table below, illustrating the kind of data obtained for related heterocyclic compounds.
Interactive Table: Example Crystallographic Data for a Pyridazine Derivative
| Parameter | Value |
|---|---|
| Formula | C₁₈H₁₅ClN₃O⁺·Cl⁻·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.9871 (3) |
| b (Å) | 26.5413 (10) |
| c (Å) | 9.3562 (4) |
| α (°) | 90 |
| β (°) | 98.451 (4) |
| γ (°) | 90 |
| Volume (ų) | 1962.31 (13) |
| Z | 4 |
Note: Data is for (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate, a related derivative, as an illustrative example. nih.gov
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net These non-covalent forces, though weaker than covalent bonds, are crucial in determining the physical properties of the solid.
In crystals of compounds containing pyridyl and pyridazinyl moieties, hydrogen bonding is a predominant interaction. nsf.gov These can include conventional N—H⋯O and O—H⋯O hydrogen bonds, as well as weaker C—H⋯O and C—H⋯N interactions. researchgate.netnih.govnih.gov For example, in the crystal structure of one pyridazinone derivative, molecules are linked by C—H⋯Cl and N—H⋯O hydrogen bonds to form a three-dimensional supramolecular architecture. nih.gov The geometry of these bonds (donor-acceptor distance and angle) is precisely determined from the crystal structure.
Beyond hydrogen bonding, π-π stacking interactions are commonly observed between the aromatic pyridyl and pyridazinyl rings. These interactions, where the electron-rich π systems of adjacent rings align, contribute significantly to the crystal's stability. Centroid-centroid distances for these interactions are typically in the range of 3.4 to 3.9 Å. nih.gov
Interactive Table: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridazinone Derivative
| Contact Type | Contribution (%) |
|---|---|
| H⋯H | 36.2 |
| C⋯H/H⋯C | 20.5 |
| O⋯H/H⋯O | 20.0 |
| O⋯C/C⋯O | 6.5 |
| N⋯C/C⋯N | 6.2 |
| N⋯H/H⋯N | 4.5 |
| C⋯C | 4.3 |
Note: Data is for an illustrative pyridazinone derivative. researchgate.net
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule. nist.gov
For Methanone, 3-pyridazinyl-3-pyridinyl-, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its constituent parts: the pyridine ring, the pyridazine ring, and the ketone carbonyl group.
C=O Stretch: The most prominent feature would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aromatic ketones, this band typically appears in the region of 1685-1665 cm⁻¹.
Aromatic C=C and C=N Stretches: The pyridinyl and pyridazinyl rings would exhibit a series of absorption bands in the 1600-1400 cm⁻¹ region due to C=C and C=N stretching vibrations.
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
Ring Vibrations and C-H Bending: The fingerprint region (below 1400 cm⁻¹) would contain a complex pattern of bands arising from ring breathing modes and in-plane and out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.
The table below shows characteristic IR absorption frequencies for functional groups present in the target molecule, based on data from related compounds like 3-hydroxypyridine (B118123) and 3-methylpyridine. nist.govspectrabase.com
Interactive Table: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1685 - 1665 |
| Aromatic C=N | Stretch | ~1600 - 1550 |
| Aromatic C=C | Stretch | ~1580, 1500, 1450 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C-H | Out-of-plane bend | 900 - 675 |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. researchgate.net The chromophore in Methanone, 3-pyridazinyl-3-pyridinyl- consists of the two heteroaromatic rings conjugated through the carbonyl group.
The UV-Vis spectrum is expected to show absorption bands corresponding to two main types of electronic transitions:
π → π* transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For pyridine itself, a π → π* transition is observed around 251 nm. nist.gov The extended conjugation in the target molecule would likely shift this absorption to a longer wavelength (a bathochromic shift).
n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The carbonyl group's oxygen and the nitrogen atoms of the pyridazine and pyridine rings have lone pairs of electrons that can undergo n → π* transitions. These bands typically appear at longer wavelengths than the π → π* bands. For pyridine, an n → π* transition occurs around 270 nm. nist.gov
The solvent can influence the position of these absorption maxima. researchgate.net Studies on related pyridazine and pyridine compounds show that the polarity of the solvent can cause shifts in the absorption wavelengths, which can provide further insight into the nature of the electronic transitions. researchgate.netresearchgate.net For example, n → π* transitions typically experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift.
Interactive Table: Expected UV-Vis Absorption Data
| Transition Type | Expected λₘₐₓ Range (nm) | Relative Intensity |
|---|---|---|
| π → π* | 250 - 300 | High |
| n → π* | 300 - 350 | Low |
Note: These are estimated ranges based on the chromophore structure and data for related compounds. researchgate.netnist.gov
Complementary Elucidation Techniques
While X-ray crystallography and various spectroscopic methods are primary tools, other techniques can provide complementary structural information.
Electron diffraction (ED) is a powerful technique for determining the crystal structure of materials, analogous to X-ray diffraction. researchgate.net It is particularly valuable for samples that are too small to be studied by conventional single-crystal X-ray diffraction, such as nano- or micron-sized crystals. researchgate.net
Modern three-dimensional electron diffraction methods, such as Automated Diffraction Tomography (ADT) and Rotation Electron Diffraction (RED), allow for the collection of comprehensive diffraction data by rotating a nanocrystal in an electron beam. researchgate.net This data can be used to determine the unit cell parameters and solve the complete crystal structure, much like with SC-XRD.
Although ED can be affected by dynamical scattering effects, the data collection from slightly off-axis orientations in 3D ED methods helps to minimize these issues. researchgate.net For a novel compound like Methanone, 3-pyridazinyl-3-pyridinyl-, if obtaining single crystals of sufficient size for XRD proves difficult, 3D electron diffraction would be an excellent alternative for obtaining direct and detailed solid-state structural information. researchgate.net
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This process is crucial for verifying the empirical formula of the substance and assessing its purity. The technique quantitatively measures the percentage by weight of key elements within a sample, typically carbon (C), hydrogen (H), and nitrogen (N), which is often referred to as CHN analysis.
The principle behind elemental analysis involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. The combustion process converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are then reduced to N2. These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.
The experimentally determined percentages of each element are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the compound's structural integrity and purity. Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
For Methanone, 3-pyridazinyl-3-pyridinyl- , with the proposed molecular formula C₁₀H₇N₃O , the theoretical elemental composition can be calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 64.85 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.81 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 22.69 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.64 |
| Total | 185.186 | 100.00 |
Computational and Theoretical Investigations of Methanone, 3 Pyridazinyl 3 Pyridinyl
Quantum Chemical Methods for Electronic Structure and Reactivity
Quantum chemical methods are at the forefront of computational chemistry for predicting molecular properties with high accuracy. These methods can be broadly categorized into those based on Density Functional Theory (DFT) and those derived from Hartree-Fock (HF) theory.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a good balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. researchgate.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-311++G(d,p) to perform calculations.
For Methanone (B1245722), 3-pyridazinyl-3-pyridinyl-, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the molecule's ground state structure. From this, thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy can be calculated. These energy values are crucial for assessing the molecule's stability.
Table 1: Illustrative Optimized Geometrical Parameters for Methanone, 3-pyridazinyl-3-pyridinyl- using DFT (B3LYP)
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Length | C=O | 1.21 Å |
| C-C (pyridinyl) | 1.39 Å | |
| C-N (pyridinyl) | 1.34 Å | |
| C-C (pyridazinyl) | 1.40 Å | |
| N-N (pyridazinyl) | 1.33 Å | |
| Bond Angle | Pyridinyl-C-O | 120.5° |
| Pyridazinyl-C-O | 119.8° | |
| C-N-C (pyridinyl) | 117.0° | |
| N-N-C (pyridazinyl) | 119.0° | |
| Dihedral Angle | Pyridinyl-C-C-Pyridazinyl | 45.0° |
Note: The values in this table are illustrative examples based on typical bond lengths and angles for similar heterocyclic ketones and are not from a specific study on Methanone, 3-pyridazinyl-3-pyridinyl-.
Hartree-Fock and Post-Hartree-Fock Methods for Molecular Properties
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While HF theory provides a good starting point, it does not fully account for electron correlation, which can be important for accurately predicting certain molecular properties.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF method to include electron correlation. These methods are more computationally demanding than DFT or HF but can offer higher accuracy for properties like interaction energies and electronic excitation energies. For a molecule like Methanone, 3-pyridazinyl-3-pyridinyl-, these methods could be used to refine the understanding of its electronic behavior and to benchmark the results obtained from more cost-effective DFT calculations.
Advanced Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations
For studying the behavior of a molecule in a complex environment, such as in a solvent or a biological system, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. This hybrid approach treats a small, critical part of the system (the QM region, e.g., the Methanone, 3-pyridazinyl-3-pyridinyl- molecule) with a high-level quantum mechanical method, while the larger, surrounding environment (the MM region, e.g., water molecules) is treated with a less computationally expensive molecular mechanics force field.
This technique allows for the simulation of large, complex systems that would be computationally prohibitive to study entirely with quantum mechanics. For Methanone, 3-pyridazinyl-3-pyridinyl-, QM/MM simulations could be used to investigate its interactions with solvent molecules, which can significantly influence its conformation and reactivity. The method partitions the total energy of the system into QM, MM, and QM/MM interaction terms.
Molecular Orbital Analysis
The electronic properties and reactivity of a molecule are governed by the distribution and energies of its molecular orbitals.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This energy can be calculated using the energies of the frontier orbitals obtained from DFT or other quantum chemical calculations. The locations of the HOMO and LUMO electron densities can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For Methanone, 3-pyridazinyl-3-pyridinyl-, the nitrogen atoms of the pyridazine (B1198779) and pyridine (B92270) rings, as well as the carbonyl oxygen, would likely be regions of high electron density in the HOMO, while the carbonyl carbon and parts of the aromatic rings would contribute significantly to the LUMO.
Table 2: Illustrative Frontier Molecular Orbital Energies for Methanone, 3-pyridazinyl-3-pyridinyl-
| Molecular Orbital | Energy (eV) (Illustrative) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: These energy values are illustrative and represent typical values for similar organic compounds. The actual values would need to be determined by specific quantum chemical calculations for this molecule.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. researchgate.net The MEP is plotted as a three-dimensional map of the electrostatic potential onto the electron density surface of the molecule.
Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. Intermediate potential regions are often colored green.
For Methanone, 3-pyridazinyl-3-pyridinyl-, the MEP map would likely show negative potential around the nitrogen atoms of the two heterocyclic rings and the carbonyl oxygen atom, indicating these as the primary sites for electrophilic interaction. A region of positive potential would be expected around the carbonyl carbon atom, marking it as a likely site for nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity and complements the insights gained from HOMO-LUMO analysis.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the solid-state packing of a molecule, which in turn influences its physical properties such as solubility and melting point. Computational methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide profound insights into these non-covalent interactions.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of close contacts.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For the illustrative pyridazinone derivative, the analysis showed that H···H contacts made the most significant contribution to the crystal packing. nih.gov This is common in organic molecules rich in hydrogen atoms. Other notable interactions included C···H/H···C, Cl···H/H···Cl, and O···H/H···O contacts, each contributing a specific percentage to the total Hirshfeld surface. nih.gov Such an analysis for Methanone, 3-pyridazinyl-3-pyridinyl- would similarly reveal the dominant forces governing its solid-state architecture.
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Illustrative Pyridazinone Derivative (Data based on a study of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one) nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 37.9 |
| C···H/H···C | 18.7 |
| Cl···H/H···Cl | 16.4 |
| O···H/H···O | 6.5 |
| Cl···C/C···Cl | 6.7 |
| N···H/H···N | 4.8 |
| C···O/O···C | 3.3 |
| C···N/N···C | 2.5 |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atoms, chemical bonds, and molecular structure. acs.org By identifying critical points in the electron density, QTAIM can characterize the nature of chemical bonds, from strong covalent interactions to weak non-covalent contacts like hydrogen bonds. chemscene.com
While a specific QTAIM study on Methanone, 3-pyridazinyl-3-pyridinyl- is not available, research on other heterocyclic systems, such as spiropyrrolizine compounds, demonstrates the utility of this method. nih.gov In such studies, QTAIM is used to analyze the topological parameters at bond critical points (BCPs) for non-covalent interactions. nih.gov The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP reveal the nature of the interaction. For instance, low ρ and positive ∇²ρ values are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces, which are crucial for crystal packing. nih.govresearchgate.net
A QTAIM analysis of Methanone, 3-pyridazinyl-3-pyridinyl- would involve calculating its electron density distribution and identifying the BCPs for all interactions. This would allow for a precise characterization of the C=O carbonyl bond, the bonds within the pyridazine and pyridine rings, and the crucial C-C bond linking the two heterocyclic moieties. Furthermore, it would quantify the strength and nature of any intramolecular and intermolecular hydrogen bonds involving the nitrogen and oxygen atoms.
Table 2: Illustrative QTAIM Topological Parameters for Non-Covalent Interactions (This table represents typical data obtained in a QTAIM analysis for characterizing interactions like those expected in the title compound's crystal structure. Data is conceptual based on principles from cited literature.) nih.govresearchgate.net
| Interaction | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Interaction Type |
|---|---|---|---|
| C-H···O | ~0.015 | ~0.05 | Hydrogen Bond (Closed-Shell) |
| C-H···N | ~0.012 | ~0.04 | Hydrogen Bond (Closed-Shell) |
| π···π stacking | ~0.005 | ~0.02 | Van der Waals (Closed-Shell) |
Reaction Mechanism and Dynamics Studies
Understanding how a molecule is formed and how it transforms is fundamental to chemistry. Computational approaches like the Unified Reaction Valley Approach (URVA) and studies of reaction kinetics and thermodynamics provide a molecular-level description of reaction pathways.
The Unified Reaction Valley Approach (URVA) is a sophisticated computational method used to elucidate the detailed mechanism of a chemical reaction. nih.govjst.go.jp It analyzes the reaction path on the potential energy surface and focuses on the path's curvature. nih.gov Maxima in the curvature profile indicate points of significant chemical change, such as bond breaking and formation, charge transfer, and rehybridization. jst.go.jp
No URVA studies have been published for Methanone, 3-pyridazinyl-3-pyridinyl-. However, the methodology has been applied to a wide range of chemical processes, including catalytic cycles and rearrangement reactions. mdpi.comresearchgate.net For the synthesis of the title compound, which would likely involve the coupling of pyridazine and pyridine precursors, URVA could provide a detailed timeline of chemical events. The analysis would decompose the reaction path curvature into contributions from different internal coordinates (bond stretches, bends, torsions), revealing precisely which geometric changes are most significant at each stage of the reaction. This allows for the identification of bond-weakening, bond-forming, and charge-transfer phases along the reaction pathway from reactants to the transition state and finally to the product. nih.gov
Table 3: Conceptual Phases of a Reaction as Determined by URVA (This table illustrates the type of information that a URVA study could provide for a hypothetical reaction forming a ketone.) nih.govjst.go.jp
| Reaction Phase | Location on Reaction Path | Dominant Chemical Processes Identified by Curvature Analysis |
|---|---|---|
| 1: Reactant Preparation | Entrance Valley | Structural reorientation of reactants, initial polarization. |
| 2: Bond Weakening/Formation | Pre-Transition State | Stretching and weakening of reactant bonds, initial formation of new bonds. |
| 3: Transition State | s = 0 | Simultaneous breaking and forming of key bonds. |
| 4: Product Consolidation | Post-Transition State | Strengthening of new product bonds, relaxation of geometry. |
Computational chemistry can be used to determine the key thermodynamic and kinetic parameters that govern a chemical reaction. By calculating the energies of reactants, transition states, and products, it is possible to determine the reaction's enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea). These values indicate whether a reaction is favorable and how fast it is likely to proceed.
For instance, studies on the reactivity of carbonyl compounds with other molecules have used computational methods to calculate Gibbs free energy differences, which correlate with reaction rates. nih.gov A computational study on the synthesis of Methanone, 3-pyridazinyl-3-pyridinyl- would involve locating the transition state structure for the key bond-forming step. The energy difference between the reactants and this transition state would yield the activation energy. Comparing the energies of different possible reaction pathways would allow for the identification of the most likely synthetic route. Similarly, the thermodynamics of potential subsequent reactions, such as protonation or complexation, could be evaluated by calculating the free energy change for those processes.
Table 4: Representative Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction (This table shows typical parameters calculated in a computational kinetics study.) nih.gov
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Enthalpy of Reaction (ΔH) | -25 kcal/mol | Exothermic reaction |
| Gibbs Free Energy of Reaction (ΔG) | -20 kcal/mol | Spontaneous reaction |
| Activation Energy (Ea) | +15 kcal/mol | Kinetic barrier to reaction |
Theoretical Spectroscopy
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict and interpret spectroscopic data. researchgate.net Calculating theoretical vibrational (IR) and electronic (UV-Vis) spectra provides a powerful complement to experimental measurements, aiding in structure confirmation and the assignment of spectral features.
For a molecule like Methanone, 3-pyridazinyl-3-pyridinyl-, DFT calculations could predict its infrared spectrum. The calculations would yield the vibrational frequencies and intensities of the normal modes. researchgate.net Key vibrational modes of interest would include the C=O stretching frequency of the ketone group, the C-N and C=N stretching modes within the pyridazine and pyridine rings, and the C-H bending modes. Comparing the calculated spectrum with an experimental one would help to confirm the molecular structure.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). researchgate.net This calculation provides the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net For the title compound, these calculations would likely predict π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule. researchgate.net
Table 5: Illustrative Predicted Spectroscopic Data from DFT/TD-DFT Calculations (Based on typical results for heterocyclic ketones.) researchgate.netresearchgate.netresearchgate.net
| Theoretical Infrared (IR) Spectrum Data | ||
|---|---|---|
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
| C=O Stretch | ~1680 | Ketone carbonyl |
| Aromatic C=C/C=N Stretch | ~1600-1450 | Pyridine & Pyridazine rings |
| Aromatic C-H Bend | ~850-700 | Out-of-plane bending |
| Theoretical UV-Vis Spectrum Data | ||
| Electronic Transition | Predicted λ_max (nm) | Assignment |
| π → π | ~260 | Aromatic system |
| n → π | ~310 | Carbonyl group |
Prediction of Vibrational Frequencies and Intensities
The theoretical prediction of vibrational frequencies is a powerful tool for understanding the molecular structure and bonding of a compound. These calculations are typically performed using quantum chemical methods, most notably Density Functional Theory (DFT). The process involves optimizing the molecular geometry of the compound to find its most stable conformation (a minimum on the potential energy surface). Following optimization, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates.
These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. The frequencies are often scaled by an empirical factor to better match experimental data obtained from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netmaterialsciencejournal.org The calculated vibrational spectra can aid in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyridinyl, pyridazinyl, and carbonyl groups. utrgv.edu
For analogous heteroaromatic ketones, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide vibrational frequencies in good agreement with experimental results. utrgv.edunih.gov
Table 1: Hypothetical Predicted Vibrational Frequencies and Intensities for a Related Heteroaromatic Ketone
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) |
| C=O Stretch | 1685 | 350 |
| Pyridine Ring Stretch | 1590 | 85 |
| Pyridazine Ring Stretch | 1570 | 70 |
| C-H Stretch (Aromatic) | 3050-3100 | 15-30 |
| Ring Breathing Mode | 1010 | 10 |
This table is illustrative and does not represent actual calculated data for Methanone, 3-pyridazinyl-3-pyridinyl-.
Theoretical UV/Vis Absorption and Emission Spectra Predictions
Time-dependent density functional theory (TD-DFT) is the most common method for predicting the electronic absorption and emission spectra of molecules like Methanone, 3-pyridazinyl-3-pyridinyl-. mdpi.com These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.
The calculations yield the excitation energies and oscillator strengths for various electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength relates to the intensity of the absorption band. nih.gov By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., from the highest occupied molecular orbital, HOMO, to the lowest unoccupied molecular orbital, LUMO), one can gain insight into the nature of the electronic excitation, such as n→π* or π→π* transitions. researchgate.net
The choice of DFT functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly influence the accuracy of the predicted spectra. mdpi.com Theoretical predictions of UV/Vis spectra are invaluable for interpreting experimental data and understanding the electronic properties of new compounds. joaquinbarroso.com
Table 2: Hypothetical Predicted UV/Vis Absorption Data for a Related Heteroaromatic Ketone
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 275 | 0.12 | HOMO-1 → LUMO (n→π) |
| S₀ → S₃ | 240 | 0.45 | HOMO → LUMO+1 (π→π*) |
This table is illustrative and does not represent actual calculated data for Methanone, 3-pyridazinyl-3-pyridinyl-.
Chemical Transformations and Mechanistic Pathways of Methanone, 3 Pyridazinyl 3 Pyridinyl
Fundamental Reaction Classes Applied to Pyridazinyl-Pyridinyl Ketones
The reactions of this diaryl ketone can be broadly categorized into three main types: substitutions on the heterocyclic systems, additions to the carbonyl group, and skeletal rearrangements.
Both the pyridine (B92270) and pyridazine (B1198779) rings are classified as electron-deficient aromatic systems due to the presence of electronegative nitrogen atoms. This property makes them susceptible to nucleophilic aromatic substitution (SNAr), a reaction class that is generally not feasible for electron-rich benzene (B151609) rings.
The pyridazine nucleus, with its two adjacent nitrogen atoms, is particularly electron-deficient and does not possess any ring carbon atoms that are "unactivated" towards nucleophilic attack. Unlike pyridine, where nucleophilic attack is preferred at the C2 and C4 positions, the preferred sites for nucleophilic attack on an unsubstituted pyridazine ring are C4 and C5. The presence of the ketone substituent will further influence the regioselectivity of these reactions.
Similarly, the pyridine ring is activated towards nucleophilic attack, especially at the ortho (C2, C6) and para (C4) positions relative to the ring nitrogen. nih.gov The presence of a strong nucleophile can even displace a hydride ion, as seen in the Chichibabin reaction, although reactions are more common on pyridines bearing a good leaving group like a halogen. synarchive.com For Methanone (B1245722), 3-pyridazinyl-3-pyridinyl-, nucleophilic attack on the pyridine ring would be directed by the combined electronic effects of the ring nitrogen and the carbonyl group.
Table 1: General Overview of Nucleophilic Substitution on Pyridine and Pyridazine Rings
| Heterocycle | Typical Nucleophiles | Favored Positions for Attack | Mechanistic Pathway |
| Pyridine | Organometallics (RLi), Amides (NaNH₂), Alkoxides (RO⁻) | C2, C4, C6 | Addition-Elimination (SNAr) |
| Pyridazine | Amines, Alkoxides, Hydrazines | C3, C4, C5, C6 | Addition-Elimination (SNAr) |
The carbonyl group of pyridazinyl-pyridinyl ketones exhibits significant reactivity due to the electron-withdrawing nature of the attached heterocyclic rings. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic addition. These reactions often proceed via an addition-elimination (or condensation) mechanism, where a nucleophile adds to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of a small molecule, typically water. nih.govnih.gov
Common transformations include the reaction with hydroxylamine (B1172632) to form oximes, and with various hydrazines (like 2,4-dinitrophenylhydrazine) to yield the corresponding hydrazones. nih.gov These reactions are fundamental in both the characterization and further functionalization of the ketone. Reduction of the carbonyl group to a secondary alcohol is readily achieved using reducing agents like sodium borohydride.
Table 2: Examples of Addition-Elimination Reactions at the Carbonyl Group
| Reagent | Nucleophile | Intermediate | Product | Product Class |
| Hydroxylamine (NH₂OH) | -NHOH | Hemiaminal-like | >C=N-OH | Oxime |
| Hydrazine (B178648) (NH₂NH₂) | -NHNH₂ | Hydrazino-alcohol | >C=N-NH₂ | Hydrazone |
| Phenylhydrazine | -NHNHC₆H₅ | Hydrazino-alcohol | >C=N-NHC₆H₅ | Phenylhydrazone |
| Semicarbazide | -NHNHCONH₂ | Hydrazino-alcohol | >C=N-NHCONH₂ | Semicarbazone |
Aryl ketones are known to undergo several types of rearrangement reactions, which could potentially be applied to Methanone, 3-pyridazinyl-3-pyridinyl-.
One notable example is the Willgerodt-Kindler reaction . This reaction converts an aryl alkyl ketone into a thioamide upon heating with an amine (like morpholine) and elemental sulfur. wikipedia.orgmsu.edu Subsequent hydrolysis of the thioamide yields a terminal amide and then a carboxylic acid, effectively migrating the carbonyl function to the terminal position of an alkyl chain and oxidizing it. wikipedia.org While the substrate is a diaryl ketone, analogous reactivity involving C-C bond cleavage or rearrangement under harsh conditions cannot be entirely ruled out.
Another potential transformation is the phospha-Brook rearrangement . In this process, a diarylketone reacts with a phosphine (B1218219) oxide, which attacks the electrophilic carbonyl. The resulting intermediate undergoes a rsc.orgorganic-chemistry.org-phospha-Brook rearrangement to generate a diarylphosphinate. rsc.orgrsc.org This intermediate can then be used in subsequent cross-coupling reactions. rsc.orgrsc.org
Table 3: Potential Rearrangement Reactions for Aryl Ketones
| Reaction Name | Reagents | Key Transformation | Resulting Functional Group |
| Willgerodt-Kindler | Amine (e.g., morpholine), Sulfur (S₈) | Migration and oxidation of carbonyl function | Thioamide / Amide |
| Phospha-Brook | Diphenylphosphine oxide, Base | Deoxygenative phosphinylation | Diarylphosphinate |
Mechanistic Investigations of Specific Transformations
Understanding the mechanisms of these reactions is crucial for predicting outcomes and designing synthetic pathways.
The ketone functionality can be transformed into other reactive groups. For instance, reduction of the ketone to the corresponding 3-pyridazinyl-3-pyridinyl-methanol, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂), would yield 3-pyridazinyl-3-pyridinyl-methyl chloride.
The solvolysis of such diarylmethyl chlorides with nucleophiles like ethanol (B145695) is expected to proceed through a first-order nucleophilic substitution (SN1) mechanism. chegg.com This pathway involves a slow, rate-determining ionization step where the chloride ion departs, forming a resonance-stabilized diarylmethyl carbocation. The stability of this intermediate is enhanced by the ability of both the pyridazine and pyridine rings to delocalize the positive charge. In a second, rapid step, the nucleophile (e.g., an alcohol or water) attacks the carbocation to yield the final substitution product. chegg.com
Table 4: Proposed SN1 Mechanism for Solvolysis of 3-pyridazinyl-3-pyridinyl-methyl chloride
| Step | Description |
| 1. Ionization | The C-Cl bond heterolytically cleaves, forming a stable diarylmethyl carbocation and a chloride ion. This is the slow, rate-determining step. |
| 2. Nucleophilic Attack | A solvent molecule (e.g., ethanol) acts as a nucleophile, attacking the electrophilic carbocation. |
| 3. Deprotonation | Another solvent molecule acts as a base, removing a proton from the oxonium ion intermediate to yield the final ether product and a protonated solvent molecule. |
The pyridazine ring, under certain conditions, can undergo ring transformation reactions to form more stable five-membered heterocyclic systems like pyrazoles. These transformations are often initiated by strong nucleophiles.
A plausible mechanism for the rearrangement of a pyridazine to a pyrazole (B372694) involves a reagent such as hydrazine (N₂H₄). The reaction likely proceeds via an SN(ANRORC) type mechanism, which stands for Addition of Nucleophile, Ring Opening, and Ring Closure.
Nucleophilic Addition: Hydrazine attacks an electrophilic carbon on the pyridazine ring, leading to the formation of a tetrahedral intermediate.
Ring Opening: The N-N bond of the pyridazine ring cleaves, resulting in an open-chain intermediate. This step is driven by the formation of a more stable arrangement.
Ring Closure: Intramolecular cyclization occurs as the terminal nitrogen of the hydrazine moiety attacks a suitable electrophilic site on the open-chain intermediate, leading to the formation of a new five-membered pyrazole ring. This process is analogous to the known conversion of pyrimidines into pyrazoles with hydrazine. msu.eduyoutube.com The synthesis of pyrazolo[3,4-b]pyridines, which are structurally very similar, often proceeds through the reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound, illustrating the thermodynamic favorability of such fused heterocyclic systems. nih.gov
Research Findings on Methanone, 3-pyridazinyl-3-pyridinyl-
Following a comprehensive review of scientific literature and chemical databases, no specific information was found for the compound Methanone, 3-pyridazinyl-3-pyridinyl- .
Extensive searches were conducted to locate data pertaining to the chemical transformations, mechanistic pathways, and catalytic applications of this specific molecule as per the requested outline. These searches included queries on its carbonylation mechanisms, oxidation and reduction pathways, as well as its potential roles in homogeneous and enzyme catalysis.
Therefore, it is not possible to provide the requested article with detailed research findings, data tables, or discussions on the specified topics, as there is no available scientific literature on "Methanone, 3-pyridazinyl-3-pyridinyl-".
Synthesis and Characterization of Derivatives and Analogues of Methanone, 3 Pyridazinyl 3 Pyridinyl
Functionalization at Pyridazine (B1198779) and Pyridine (B92270) Moieties
Functionalization of the pyridazine and pyridine rings is a key strategy to create a diverse range of derivatives. This includes the introduction of various substituents and the formation of fused ring systems.
Amide and ester functionalities are commonly introduced into heterocyclic structures to modify their physicochemical properties. While direct amidation or esterification on the pyridazine or pyridine rings of the parent compound is not extensively documented, analogous reactions on related heterocyclic systems are well-established. For instance, amide bond formation can be achieved by reacting carboxylic acids with amines using coupling agents like N,N'-diisopropylcarbodiimide (DIC). researchgate.net This method has been shown to be effective in aqueous media, providing a green and efficient route to amides. researchgate.net Similarly, esterification can be carried out under mild conditions. researchgate.netrsc.org For example, 2-pyridinesulfonyl fluoride (B91410) has been used to facilitate the deoxyfluorinated esterification of carboxylic acids. rsc.org These methodologies could potentially be adapted for the synthesis of amide and ester derivatives of Methanone (B1245722), 3-pyridazinyl-3-pyridinyl-, by first introducing a carboxylic acid or amine functionality onto one of the heterocyclic rings.
A general approach to synthesizing 2-amidopyridines involves a three-component condensation of amines, carboxylic acids, and pyridine N-oxides, catalyzed by an organophosphorus compound. nih.gov This method demonstrates the feasibility of forming amide bonds on a pyridine ring system. nih.gov
Table 1: Examples of Amidation and Esterification Reactions on Related Heterocycles
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Amidation | Carboxylic acid, Amine, DIC, Water | Amide | researchgate.net |
| Esterification | Carboxylic acid, Phenol, DIC, Water | Ester | researchgate.net |
| Deoxyfluorinated Amidation/Esterification | Carboxylic acid, 2-Pyridinesulfonyl fluoride | Amide/Ester | rsc.org |
| Three-Component Amidation | Amine, Carboxylic acid, Pyridine N-oxide, Organophosphorus catalyst | 2-Amidopyridine | nih.gov |
| Amide Synthesis | N-Boc-protected 2-aminopyridine-containing amides, Tf₂O, 2-MeO-Py | 3-Aminoimidazo[1,2-a]pyridines | nih.gov |
This table is for illustrative purposes and shows general methods applicable to heterocyclic systems.
The introduction of substituted phenylpiperazine moieties is a common strategy in medicinal chemistry. The synthesis of such derivatives typically involves a multi-step sequence. For example, a common route for creating phenylpiperazine derivatives involves the sulfonylation of an appropriately substituted aniline, followed by reduction, alkylation, and then cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine (B1678402) ring. nih.gov The resulting phenylpiperazine can then be further functionalized. nih.gov This synthetic approach could be adapted to couple a phenylpiperazine unit to the pyridazine or pyridine ring of Methanone, 3-pyridazinyl-3-pyridinyl-, likely through a nucleophilic substitution reaction where a halogenated derivative of the parent compound reacts with the substituted phenylpiperazine.
The construction of fused pyrazole (B372694) rings onto existing heterocyclic scaffolds is a valuable method for creating novel chemical entities. Pyrazoles are often synthesized through the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov For instance, α,β-unsaturated carbonyl compounds can react with tosylhydrazine to yield pyrazoles. beilstein-journals.org Another approach involves the reaction of hydrazines with enaminones, which are generated from 1,3-dicarbonyl compounds, to form 1,4,5-substituted pyrazoles. beilstein-journals.org
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through intramolecular cyclization of appropriately substituted pyridine derivatives. chim.it For example, an imine formed from a pyrazole precursor can undergo intramolecular cyclization to furnish the fused pyrazolo[3,4-b]pyridine core. chim.it The reaction of hydrazine with appropriately substituted pyridazine derivatives can also lead to the formation of pyrazolo[4,3-c]pyridazines. ekb.eg
Table 2: Synthetic Routes to Fused Pyrazole Derivatives
| Starting Material | Reagents | Fused Product | Reference |
| α,β-Unsaturated carbonyl compound | Tosylhydrazine | Pyrazole | beilstein-journals.org |
| 1,3-Dicarbonyl compound, DMFDMA, Hydrazine | Hydrazine | 1,4,5-Substituted pyrazole | beilstein-journals.org |
| Pyridazine derivative | Hydrazine hydrate | Pyrazolo[4,3-c]pyridazine | ekb.eg |
| Pyrazole precursor with imine functionality | - | Pyrazolo[3,4-b]pyridine | chim.it |
Structural Modification of the Methanone Bridge
Modification of the methanone bridge offers another avenue for creating analogues. This can involve replacing the ketone with other functional groups, a concept known as bioisosteric replacement. cambridgemedchemconsulting.com For example, the ketone could be replaced with an aryl halide, which has been investigated as a ketone bioisostere in other molecular scaffolds. nih.gov The synthesis of such analogues would require fundamentally different synthetic strategies, potentially involving cross-coupling reactions to link the pyridazine and pyridine rings via a non-carbonyl linker. Other potential replacements for the ketone group include a methylene (B1212753) group (-CH₂-) or a thioketone group (-C=S-). The synthesis of a methylene-bridged analogue might be achieved through reduction of the ketone or via a Wittig-type reaction followed by hydrogenation. Thioketone analogues are typically prepared by treating the corresponding ketone with a thionating agent like Lawesson's reagent.
Exploration of Isomeric Forms and Their Synthetic Routes
The exploration of isomeric forms of Methanone, 3-pyridazinyl-3-pyridinyl- would involve changing the point of attachment of the methanone bridge on one or both of the heterocyclic rings. For instance, isomers could include Methanone, 2-pyridazinyl-3-pyridinyl- or Methanone, 4-pyridazinyl-3-pyridinyl-. The synthesis of these specific isomers is not widely reported, but general methods for the synthesis of pyridyl ketones can be adapted. These methods often involve the acylation of a pyridine derivative with a pyridazinecarbonyl chloride or a similar activated carboxylic acid derivative. The regioselectivity of such reactions would be crucial in obtaining the desired isomer.
Development of Novel Heterocyclic Scaffolds Incorporating Pyridazine and Pyridine Fragments
The pyridazine and pyridine rings of Methanone, 3-pyridazinyl-3-pyridinyl- can serve as building blocks for the construction of more complex, novel heterocyclic scaffolds. Ring transformation reactions are a powerful tool in this regard. For example, the pyridine ring can undergo cleavage and rearrangement when treated with certain nucleophiles. clockss.org Similarly, pyrimidine (B1678525) rings, which are structurally related to pyridazines, can be converted into pyridines or benzene (B151609) derivatives under specific reaction conditions. wur.nlresearchgate.net
Fused heterocyclic systems can also be developed. For instance, the synthesis of pyrido[3,4-c]pyridazines has been reported, starting from either pyridine or pyridazine precursors. mdpi.com The reaction of enaminone derivatives of pyridazinones with various aminoazoles can lead to the formation of azolo[1,5-a]pyrimidine derivatives, demonstrating the utility of pyridazine building blocks in constructing fused systems. nih.govresearchgate.net Furthermore, the synthesis of thieno[2,3-c]pyridazines has been achieved from pyridazinone precursors, which can then be used to build further fused rings. researchgate.net
Coordination Chemistry of Methanone, 3 Pyridazinyl 3 Pyridinyl As a Ligand
Design Principles for Ligand Synthesis
The design of ligands based on pyridyl and pyridazinyl frameworks is a cornerstone of modern coordination chemistry. The strategic placement of nitrogen atoms and the ability to modify the heterocyclic rings allow for fine-tuning of the electronic and steric properties, which in turn dictates how the ligand will interact with metal ions.
Methanone (B1245722), 3-pyridazinyl-3-pyridinyl- possesses three potential nitrogen donor sites: the nitrogen atom of the pyridine (B92270) ring and the two adjacent nitrogen atoms of the pyridazine (B1198779) ring. The pyridine ring, a six-membered heterocycle, is a well-established building block in ligand design, acting as a robust σ-donor and a weak π-acceptor. jscimedcentral.comresearchgate.net The nitrogen's lone pair is readily available for coordination with a wide array of transition metals. researchgate.net
The pyridazine ring is a diazine, meaning it contains two nitrogen atoms. This π-deficient system can influence the photophysical properties of the resulting metal complexes. rsc.org The presence of two nitrogen atoms offers multiple possibilities for coordination. Depending on the metal's preferred geometry and the ligand's conformation, one or both pyridazinyl nitrogens could bind to a metal center. The design of related ligands often involves functionalizing the pyridyl or pyridazinyl rings to modulate their donor capabilities or to introduce other functional groups that can influence the properties of the final complex. unizar.esrsc.orgnih.gov
The structure of Methanone, 3-pyridazinyl-3-pyridinyl- is inherently versatile, allowing it to function as either a chelating or a bridging ligand.
Chelating Ligand: The ligand can potentially form a chelate ring by coordinating to a single metal center through the pyridine nitrogen and one of the pyridazine nitrogens. This mode of binding typically leads to the formation of stable, monomeric complexes. The flexibility of the central carbonyl linker is crucial in allowing the two heterocyclic rings to adopt a conformation suitable for chelation.
Bridging Ligand: Perhaps the most significant potential of this ligand lies in its ability to act as a bridging linker between two or more metal centers. The two N-heterocycles can coordinate to different metal ions, leading to the formation of coordination polymers. A closely related ligand, bis(3-pyridyl)methanone, serves as an excellent µ₂-bridging linker, assembling transition metal salts into diverse motifs like one-dimensional zigzag chains. nih.gov The angular nature imparted by the ketone group, combined with the rotational freedom of the C-C bonds, allows for the generation of complex supramolecular architectures. nih.gov
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with N-heterocyclic ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting structures are then elucidated using techniques such as single-crystal X-ray diffraction, which provides definitive information on coordination modes and geometries.
The pyridyl and pyridazinyl moieties are known to form stable complexes with a wide range of transition metal ions. While direct studies on Methanone, 3-pyridazinyl-3-pyridinyl- are not extensively documented, the behavior of analogous ligands provides significant insight into its expected coordination chemistry.
Zinc(II): Zinc(II) complexes with pyridyl-based ligands are common. For instance, the reaction of bis(3-pyridyl)methanone with Zinc(II) chloride (ZnCl₂) in methanol (B129727) yields colorless, block-like crystals of a 1D coordination polymer. nih.gov Similarly, Zn(II) complexes with pyridazine-3-carboxylic acid have been synthesized, demonstrating the affinity of the pyridazine nitrogen for zinc. researchgate.net The resulting complexes often exhibit tetrahedral or octahedral geometries, with the coordination sphere completed by co-ligands from the salt or solvent. nih.govajol.infonih.gov
Iron(II)/Iron(III): Iron complexes with pyridyl-containing ligands are of great interest due to their potential applications in catalysis and materials science. rsc.orgresearchgate.net For example, the ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tpt), which contains three pyridyl units, readily forms complexes with both Fe(II) and Fe(III). nih.gov These reactions can sometimes involve the dehalogenation of chlorinated solvents, which then provide chloride anions as co-ligands in the final structure. nih.gov
Copper(I) and Silver(I): The d¹⁰ metal ions Cu(I) and Ag(I) show a strong affinity for nitrogen-donor ligands. Pyridine and its derivatives are frequently used to synthesize complexes with these metals, which can exhibit various coordination numbers and geometries, including linear, trigonal, and tetrahedral. jscimedcentral.comresearchgate.net The synthesis often involves the simple reaction of the ligand with a Cu(I) or Ag(I) salt, such as CuCl or AgNO₃, in a suitable solvent like ethanol (B145695). jscimedcentral.com
Nickel(II) and Manganese(II): Ni(II) and Mn(II) also form a variety of complexes with pyridyl and pyridazinyl ligands. For example, isomorphous complexes of Ni(II) and Mn(II) with 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid have been synthesized, where the metal centers are six-coordinated in a distorted octahedral geometry. researchgate.netresearchgate.net
The following table summarizes representative metal complexes formed with ligands analogous to Methanone, 3-pyridazinyl-3-pyridinyl-.
| Metal Ion | Analogous Ligand Used | Resulting Complex Formula | Reference |
| Zn(II) | bis(pyridin-3-yl)methanone | [ZnCl₂(C₁₁H₈N₂O)]n | nih.gov |
| Zn(II) | Pyridazine-3-carboxylic acid | [Zn(C₅H₃N₂O₂)₂(H₂O)₂]·2H₂O | researchgate.net |
| Fe(II) | 2,4,6-tris(2-pyridyl)-1,3,5-triazine | [Fe(tpt)Cl₂]·2(H₂O) | nih.gov |
| Fe(III) | 2,4,6-tris(2-pyridyl)-1,3,5-triazine | [Fe₂(tpt)₂(μ-O)Cl₄] | nih.gov |
| Ni(II) | 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | [Ni(topca)₂(H₂O)₂]·2H₂O | researchgate.netresearchgate.net |
| Mn(II) | 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | [Mn(topca)₂(H₂O)₂]·2H₂O | researchgate.netresearchgate.net |
The geometry of the final metal complex is determined by the coordination preferences of the metal ion, the steric and electronic properties of the ligand, and the presence of co-ligands.
Tetrahedral Geometry: This geometry is common for d¹⁰ ions like Zn(II). In the complex formed between bis(3-pyridyl)methanone and ZnCl₂, the Zn(II) ion adopts a distorted tetrahedral ZnCl₂N₂ geometry. nih.gov It coordinates to two chloride ions and two nitrogen atoms from two different bridging ligands, resulting in a zigzag polymer chain. nih.gov
Octahedral Geometry: Six-coordinate octahedral geometry is frequently observed for many transition metals, including Fe(II), Ni(II), and Mn(II). unizar.esnih.gov In complexes with ligands like 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid, the metal ion is coordinated to two ligand molecules (each binding through a pyridazinyl nitrogen and a carboxylate oxygen) and two water molecules, completing the octahedral sphere. researchgate.netresearchgate.net Similarly, Fe(II) complexes with sandwich-type terpyridine ligands adopt a bis-terpyridine structure, resulting in an octahedral coordination environment around the iron center. rsc.org
Square Pyramidal Geometry: Five-coordinate geometries, such as square pyramidal, are also possible. In the complex [Fe(tpt)Cl₂], the Fe(II) ion exhibits an approximately square pyramidal environment, comprising three nitrogen atoms from the tpt ligand and two chloride ions. nih.gov
The following table details observed coordination geometries in complexes with related ligands.
| Metal Ion | Analogous Ligand | Coordination Geometry | Coordination Mode of Ligand | Reference |
| Zn(II) | bis(pyridin-3-yl)methanone | Distorted Tetrahedral | μ₂-Bridging (N, N') | nih.gov |
| Zn(II) | Pyridazine-3-carboxylic acid | Distorted Octahedral | Bidentate (N, O) Chelate | researchgate.net |
| Ni(II) | 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | Octahedral | Bidentate (N, O) Chelate | researchgate.net |
| Fe(II) | 2,4,6-tris(2-pyridyl)-1,3,5-triazine | Square Pyramidal | Tridentate (N, N', N'') | nih.gov |
| Fe(III) | 2,4,6-tris(2-pyridyl)-1,3,5-triazine | Distorted Octahedral | Tridentate (N, N', N'') | nih.gov |
In the polymeric structure of [ZnCl₂(bis(3-pyridyl)methanone)]n, the two chloride ions are essential for completing the tetrahedral coordination sphere of the zinc atom. nih.gov In their absence, a different structural motif would undoubtedly form. Similarly, in many hydrated complexes, water molecules act as terminal ligands, directly bonding to the metal ion and participating in extensive hydrogen-bonding networks that stabilize the crystal lattice. researchgate.netresearchgate.net
The choice of co-ligand can also prevent the ligand from binding in a certain way. For example, the interaction of phosphinous amide ligands with metal carbonyls shows that the final product can retain several carbonyl (CO) co-ligands, with the heterocyclic ligand displacing only one or two of them. researchgate.net This demonstrates that the relative binding strengths of the primary ligand and the co-ligands dictate the final composition and structure of the coordination complex.
Electronic Structure and Bonding in Metal Complexes
The electronic properties and bonding nature of metal complexes containing Methanone, 3-pyridazinyl-3-pyridinyl- are governed by the interplay between the ligand's donor-acceptor capabilities and the metal center's d-orbitals. The ligand typically acts as a bidentate chelating agent, coordinating through the nitrogen atoms of the pyridine and pyridazine rings.
Ligand Field Theory and Molecular Orbital Considerations
In an octahedral complex, these interactions raise the energy of the eg orbitals (dz², dx²-y²) more than the t2g orbitals (dxy, dxz, dyz), creating a ligand field splitting energy (Δo). The magnitude of this splitting depends on the metal ion and its oxidation state. Molecular orbital (MO) theory provides a more detailed picture, describing the formation of σ-bonds from ligand-to-metal donation and π-bonds from metal-to-ligand back-donation. acs.org The latter interaction is characteristic of complexes with ligands possessing low-lying π* orbitals, such as bipyridine and its analogues. wikipedia.org
Table 1: Representative Ligand Field Parameters for Analogous Bidentate N-Donor Ligand Complexes This table presents typical experimental values for related complexes to provide context for the expected parameters for Methanone, 3-pyridazinyl-3-pyridinyl- complexes.
| Complex Ion (with analogous ligands) | Ligand Field Splitting Energy (Δo), cm⁻¹ | Racah Parameter (B), cm⁻¹ |
|---|---|---|
| [Fe(bpy)₃]²⁺ | 11,300 | ~450 |
| [Ni(bpy)₃]²⁺ | 12,700 | ~750 |
| [Ru(bpy)₃]²⁺ | 25,600 | ~400 |
Data compiled from established values for 2,2'-bipyridine (B1663995) (bpy) complexes.
Density Functional Theory Studies on Metal-Ligand Interactions
Density Functional Theory (DFT) is a powerful computational tool for investigating the geometric and electronic structures of coordination compounds. nih.gov While specific DFT studies on Methanone, 3-pyridazinyl-3-pyridinyl- are not widely published, calculations on analogous pyridyl-ketone and bidentate pyridyl-N-heterocyclic carbene systems provide significant insight. uef.firesearchgate.net Such studies can accurately predict key structural parameters, including metal-ligand bond lengths and angles, and elucidate the electronic nature of the complex. nih.govrsc.org
DFT calculations would allow for the optimization of the geometry of a metal complex, revealing a distorted octahedral or square planar environment depending on the metal and co-ligands. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) would indicate the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT), which are common in complexes with π-accepting ligands. wikipedia.orgnih.gov Natural Bond Orbital (NBO) analysis can further quantify the donor-acceptor interactions between the metal and the ligand.
Table 2: Predicted Parameters from a Hypothetical DFT Calculation on a [M(L)Cl₂] Complex This table illustrates the type of data that would be obtained from a DFT study (e.g., using a B3LYP functional) on a model complex where L is Methanone, 3-pyridazinyl-3-pyridinyl-.
| Parameter | Predicted Value (for a hypothetical Ni(II) complex) | Significance |
|---|---|---|
| M-N (pyridine) Bond Length | ~2.05 Å | Indicates the strength of the coordinate bond. |
| M-N (pyridazine) Bond Length | ~2.08 Å | Slightly longer distance may reflect the lower basicity of pyridazine. |
| N-M-N Bite Angle | ~78° | Reflects the geometric constraint of the five-membered chelate ring. |
| HOMO-LUMO Gap | ~3.0 eV | Relates to the electronic stability and the energy of the lowest electronic transition. |
Reactivity and Transformations of Coordinated Ligands
Once coordinated to a metal center, the reactivity of Methanone, 3-pyridazinyl-3-pyridinyl- can be significantly altered. The metal ion's Lewis acidity can influence both the basicity of the heteroaromatic rings and the electrophilicity of the ketone group.
Protonation Studies and Stability of Complexes
The protonation behavior of the free ligand is dictated by the differing basicities of its nitrogen atoms. The pyridine nitrogen is moderately basic (pKa of the conjugate acid is ~5.2), whereas the pyridazine nitrogens are significantly less basic (pKa ~2.0). nih.govwikipedia.org Upon coordination to a Lewis acidic metal ion, the electron density on the donor nitrogens is reduced, leading to a decrease in their basicity.
The formation of a five-membered chelate ring by this bidentate ligand leads to a significant stabilization known as the chelate effect. This makes its complexes substantially more stable than those formed with analogous monodentate ligands like pyridine or pyridazine. nih.gov The relative stability of complexes with first-row divalent transition metals is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Studies on the closely related di-2-pyridylketone thiosemicarbazone (HDpT) ligands have determined stability constants for various metal ions, providing a useful benchmark. nih.govmq.edu.au
Table 3: Formation Constants (log β₂) for Divalent Metal Complexes with an Analogous Ligand System Data for the related di-2-pyridylketone thiosemicarbazone (HDpT) ligand are shown to illustrate typical stability trends.
| Metal Ion | log β₂ ([M(DpT)₂]) |
|---|---|
| Mn(II) | 16.0 |
| Ni(II) | 21.8 |
| Cu(II) | 22.2 |
| Zn(II) | 19.6 |
Source: Data from studies on di-2-pyridylketone thiosemicarbazone complexes. nih.govmq.edu.au
Intramolecular Rearrangements within Coordination Sphere
While specific studies on the intramolecular rearrangements of Methanone, 3-pyridazinyl-3-pyridinyl- complexes are scarce, several transformations can be anticipated based on the reactivity of analogous systems. acs.org One of the most significant transformations observed for coordinated di-2-pyridyl ketone (dpk) is the nucleophilic addition to the carbonyl carbon. acs.orgresearchgate.net
The Lewis acidity of a coordinated metal ion enhances the electrophilicity of the ketone's carbonyl carbon. This facilitates the attack by nucleophiles, such as water or alcohols, directly within the coordination sphere. nih.gov This in situ reaction transforms the original ketone ligand into a gem-diol or hemiketal derivative, respectively, without the ligand dissociating from the metal. acs.orgresearchgate.net For example, a Pd(II) complex of dpk was shown to react with ethanol to form the coordinated ethoxy-hemiketal, PdCl₂(dpk·EtOH). acs.orgnih.gov This represents a profound intramolecular transformation of the coordinated ligand, altering the coordination environment and the properties of the complex.
Other potential rearrangements could include fluxional processes, such as restricted rotation around the C-C bonds linking the rings to the carbonyl group, or cis-trans isomerization in octahedral complexes of the type [M(L)₂X₂]. wikipedia.org
Applications of Coordination Compounds
The unique structural and electronic features imparted by pyridyl-keto ligands suggest that their metal complexes could find use in diverse fields, from catalysis to materials science.
Coordination compounds are frequently employed as catalysts in organic synthesis. nih.gov For instance, palladium complexes involving di-2-pyridyl ketone have demonstrated high catalytic activity in Heck cross-coupling reactions. acs.orgnih.gov Iron complexes with pyridyl-imine ligands, which share structural similarities, have been used as catalysts for the transfer hydrogenation of ketones. researchgate.net The ability of the ligand to stabilize multiple oxidation states of the metal center is key to these catalytic cycles. acs.orgnih.gov Furthermore, rhodium and cobalt complexes are famously used in hydroformylation, an industrial process to produce aldehydes from alkenes, highlighting the potential for related complexes in large-scale chemical synthesis. wikipedia.org
The chelating nature of Methanone, 3-pyridazinyl-3-pyridinyl- also makes it a valuable building block for supramolecular chemistry. Bipyridine and terpyridine ligands are widely used to construct sophisticated, self-assembled metallosupramolecular polymers and architectures. nih.gov These materials have potential applications in filtration, sensing, and as functional materials with tunable electronic or photophysical properties. nih.gov
Finally, in the realm of bioinorganic chemistry, iron-chelating agents are of significant interest. Derivatives of di-2-pyridylketone have been extensively investigated for their ability to bind iron and exhibit anticancer activity, suggesting that complexes of Methanone, 3-pyridazinyl-3-pyridinyl- could be explored for similar therapeutic or diagnostic purposes. nih.govmq.edu.au
Supramolecular Chemistry Involving Methanone, 3 Pyridazinyl 3 Pyridinyl and Its Analogues
Non-Covalent Interactions in Self-Assembly
The self-assembly of Methanone (B1245722), 3-pyridazinyl-3-pyridinyl- and its analogues into ordered structures is directed by a combination of weak, non-covalent interactions. These interactions, though individually modest in strength, collectively provide the thermodynamic driving force for the formation of stable and intricate supramolecular assemblies.
The formation of specific hydrogen bonding motifs, such as chains and rings, plays a crucial role in defining the dimensionality and topology of the resulting supramolecular architecture. In the crystal structures of some pyrrol-2-yl chloromethyl ketone derivatives, different hydrogen bond motifs like R2(5) and R2(7) dimers and C(5) chains are observed, which dictate the packing arrangement. mdpi.com Similarly, in crystals of (E)-3-(pyridin-4-yl)acrylic acid, strong O—H⋯N interactions lead to the formation of chains, which are further linked by weak C—H⋯O interactions to generate a three-dimensional network.
| Compound/Analogue | Hydrogen Bonding Motif | Description | Reference |
| Pyridinyl-substituted diaminotriazines | Intercomplex N-H···N and N-H···O | Directs the association of metal complexes into larger assemblies. | researchgate.net |
| (E)-3-(pyridin-4-yl)acrylic acid | O—H⋯N chains and C—H⋯O interactions | Forms a 3D network through a combination of strong and weak hydrogen bonds. | |
| Pyrrol-2-yl chloromethyl ketone derivatives | R2(5), R2(7) dimers, and C(5) chains | Different motifs are formed depending on the specific derivative, influencing the crystal packing. | mdpi.com |
The aromatic pyridyl and pyridazine (B1198779) rings of Methanone, 3-pyridazinyl-3-pyridinyl- and its analogues are prone to engage in π–π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are fundamental to the packing of these molecules in the solid state. mdpi.com The geometry of the stacking, whether face-to-face or offset, influences the electronic properties and stability of the resulting assembly. nih.gov
In many heterocyclic systems, π–π stacking interactions work in concert with hydrogen bonding to create robust supramolecular structures. For example, in cocrystals of acridine (B1665455) with various dihydroxybenzene derivatives, π–π stacking between acridine molecules can lead to either continuous chains or discrete stacked dimers, depending on the coformer. In a bithiophene with both 3- and 4-pyridyl substituents, the 3-pyridyl ring participates in a π–π stacking arrangement with neighboring molecules. nih.gov
The strength and nature of π–π stacking can be modulated by the introduction of substituents on the aromatic rings, which alters their electron density. researchgate.net This principle is utilized in crystal engineering to fine-tune the molecular packing and, consequently, the material's properties. Theoretical studies on 3-methylindole (B30407) and its halogenated derivatives have shown that halogenation can influence the stability of π–π stacking interactions. researchgate.net
| Compound/Analogue | π–π Stacking Geometry | Significance | Reference |
| Acridine cocrystals | Continuous chains or discrete dimers | The nature of the stacking is influenced by the coformer molecule. | |
| Bithiophene with 3- and 4-pyridyl substituents | Offset stacking of 3-pyridyl rings | Contributes to the overall crystal packing along with hydrogen bonding. | nih.gov |
| N-pyridyl ureas with oxadiazole moieties | (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions | These interactions are crucial for the formation of the supramolecular assembly. | nih.gov |
Beyond hydrogen bonding and π–π stacking, other non-covalent forces contribute to the stability of supramolecular architectures involving pyridyl and pyridazine moieties. Cation-π interactions, which occur between a cation and the electron-rich face of an aromatic ring, can be particularly significant, with strengths comparable to hydrogen bonds. organic-chemistry.org In systems where the pyridine (B92270) or pyridazine nitrogen is protonated or coordinated to a metal cation, this interaction can play a key role in molecular recognition and assembly. rsc.org
Ion-dipole interactions are also relevant, especially when charged species and polar functional groups are present. The permanent dipole moment of the pyridazine ring, for instance, can lead to favorable electrostatic interactions with ions or other polar molecules. nih.gov
Design and Synthesis of Supramolecular Architectures
The predictable nature of non-covalent interactions allows for the rational design and synthesis of complex supramolecular architectures from molecular building blocks like Methanone, 3-pyridazinyl-3-pyridinyl-. By carefully selecting the functional groups and molecular geometry of the constituent molecules, it is possible to program the formation of specific, desired structures.
Helical structures are a fascinating and common motif in supramolecular chemistry, inspired by biological macromolecules like DNA. The formation of helical chains from abiotic molecules often relies on a combination of directional non-covalent interactions that introduce a twist between adjacent monomers. For analogues of Methanone, 3-pyridazinyl-3-pyridinyl-, the inherent asymmetry and the presence of multiple interaction sites can promote the formation of helical assemblies.
Research on pyridine-pyridazine oligomers has demonstrated their ability to self-assemble into helical structures through intermolecular π–π stacking. rsc.org These helical oligomers can then form supramolecular nanochannels. rsc.org Theoretical studies on pyridine-furan, pyridine-pyrrole, and pyridine-thiophene oligomers also show that their most stable conformations are helical, with the stability increasing with the length of the oligomer chain. The formation of these helical structures is significantly influenced by dispersion forces. In some cases, the combination of π-π interactions and inter- and intramolecular hydrogen bonding can lead to the formation of helical packing structures in the solid state.
| System | Driving Force for Helicity | Resulting Architecture | Reference |
| Pyridine-pyridazine oligomers | Intermolecular π–π stacking | Supramolecular nanochannels | rsc.org |
| Pyridine-furan, pyridine-pyrrole, and pyridine-thiophene oligomers | Non-bonding interactions and dispersion forces | Stable helical conformers | |
| Dipyridyl-dipyrroethene chromophore | π–π interactions and hydrogen bonding | Helical packing in the solid state |
The extension of supramolecular assembly from one-dimensional chains to two-dimensional layers and three-dimensional arrays requires a hierarchical organization of non-covalent interactions. In the case of pyridyl and pyridazine-containing molecules, this is often achieved through a combination of strong, directional interactions within a layer and weaker interactions connecting the layers.
For example, in the crystal structure of a triazene (B1217601) derivative containing a pyridine ring, C—H⋯N interactions link molecules into infinite chains, which then form layers. nih.gov Similarly, pyridinyl-substituted diaminotriazines can be used to bind metal ions, creating metallotectons that then self-assemble into hydrogen-bonded crystals, demonstrating a hybrid approach to constructing complex materials. researchgate.net The formation of 3D structures can also be driven by a network of different non-covalent interactions, as seen in (E)-3-(pyridin-4-yl)acrylic acid, where O—H⋯N hydrogen-bonded chains are linked into layers by C—H⋯O interactions, and these layers are then held together by π–π stacking.
The ability to control the assembly in multiple dimensions is a key goal in crystal engineering, as it allows for the creation of materials with tailored properties, such as porosity, conductivity, and catalytic activity. The rich chemistry of pyridyl and pyridazine derivatives provides a versatile platform for the construction of such sophisticated supramolecular architectures.
Host-Guest Chemistry and Encapsulation Phenomena
The cavities and channels within supramolecular assemblies can encapsulate guest molecules, leading to fascinating host-guest chemistry. This encapsulation can be directed by template effects and can result in significant changes to the properties of the host framework.
The formation of specific supramolecular architectures can be guided by the presence of template molecules or ions. Halide ions, with their spherical shape and negative charge, are effective templates in the self-assembly of coordination complexes. While direct evidence for halide templating with Methanone, 3-pyridazinyl-3-pyridinyl- is not specified, studies on related pyridyl-containing ligands demonstrate this principle. For example, in the crystal packing of a Pd(II) complex with di(2-pyridyl) ketone, intramolecular C–H···Cl hydrogen bonds play a significant role in stabilizing the crystal lattice. nih.gov These interactions showcase how halides can direct the conformation and packing of molecules in the solid state. The presence of halides in the reaction mixture can influence the coordination geometry around the metal center and promote the formation of specific synthons, which are reliable and predictable patterns of intermolecular interactions.
Flexible supramolecular assemblies can undergo structural transformations upon the inclusion of different guest molecules, leading to changes in their physical and chemical properties. This guest-responsive behavior is a key feature of "smart" materials. Coordination polymers with flexible ligands can exhibit significant structural changes, such as expansion or contraction of their pores, in response to the size and shape of the guest molecules they adsorb. bohrium.com
A study on a two-dimensional coordination network demonstrated that the framework could switch between a nonporous and several porous phases upon inclusion of different solvent molecules like N,N-dimethylformamide, water, and various aromatic compounds. acs.orgacs.orgacs.org These transformations were facilitated by the flexibility of the organic ligands, which allowed for the slippage of layers and adjustment of the pore size to best accommodate the guest. acs.orgacs.orgacs.org This "shape-responsive fitting" illustrates how the properties of a flexible assembly can be tuned by the guest. bohrium.com Although not specifically demonstrated for Methanone, 3-pyridazinyl-3-pyridinyl-, its inherent flexibility suggests that its coordination polymers could exhibit similar guest-responsive behavior, with potential applications in sensing and separations. nih.gov
Influence of Substituents and Steric Effects on Supramolecular Assembly
The introduction of substituents onto the pyridyl or pyridazinyl rings of the core ligand can have a profound impact on the resulting supramolecular assembly. These modifications can alter the electronic properties of the ligand, its coordination behavior, and introduce steric hindrance that directs the self-assembly process towards specific architectures.
The steric bulk of substituents can influence the coordination geometry and the packing of the resulting complexes. For instance, introducing a methyl group on a pyridine ring can affect the enantioselectivity of catalytic reactions, highlighting the role of steric hindrance. researchgate.net In the context of coordination polymers, even small changes to the ligand, such as the position of a substituent, can lead to different network topologies.
The electronic effects of substituents, whether electron-donating or electron-withdrawing, can modify the electron density on the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond. Studies on substituted pyridyl ligands in catalytic systems have shown that the electronic nature of the substituents can impact the reactivity and efficiency of the catalyst.
In a study of Pd(II) complexes with di(2-pyridyl) ketone, the coordination occurs through the two nitrogen atoms of the pyridyl rings, forming a square planar geometry. nih.gov The crystal packing of this complex is stabilized by C–H···O and C–H···Cl hydrogen bonds. The introduction of an ethanol (B145695) molecule that adds to the carbonyl group of the ligand significantly alters the infrared spectrum and thermal properties of the resulting complex, demonstrating a direct substituent effect. nih.gov
Q & A
Q. What are the established synthetic routes for Methanone, 3-pyridazinyl-3-pyridinyl-?
The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or alkylation, to introduce the pyridazinyl and pyridinyl moieties. Key steps include:
- Coupling reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aromatic rings.
- Acylation : Introducing the methanone group via acyl chloride intermediates.
- Purification : Column chromatography or recrystallization to isolate the product . Methodological Note : Optimize reaction conditions (temperature, catalyst loading) to minimize byproducts. Monitor progress via TLC or HPLC .
Q. How can the compound’s purity and structural integrity be validated?
Employ a combination of analytical techniques:
- Spectroscopy : H/C NMR for functional group confirmation and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight.
- Chromatography : HPLC or UPLC with UV detection for purity assessment (>95% purity recommended for biological assays) .
Q. What are the key physicochemical properties to consider during experimental design?
- Solubility : Test in DMSO, water, and ethanol for compatibility with biological assays.
- Stability : Assess under varying pH and temperature conditions (e.g., 4°C vs. room temperature).
- LogP : Determine partition coefficient to predict membrane permeability .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., HPPD in herbicide development). Focus on binding energy (ΔG) and hydrogen-bonding networks.
- MD Simulations : Run 50–100 ns simulations to evaluate conformational stability in protein-ligand complexes . Example : Aryl-naphthyl methanone derivatives showed herbicidal activity via HPPD inhibition, validated by docking and bioassays .
Q. How do electronic properties (e.g., dipole moments) influence reactivity and bioactivity?
- Ground vs. Excited States : Measure dipole moments using solvatochromic shifts in solvents of varying polarity.
- DFT Calculations : Compare computed vs. experimental dipole moments to validate electronic structure models. Data Insight : For similar methanone derivatives, excited-state dipole moments (µe) were 30–50% higher than ground-state values (µg), indicating charge redistribution upon excitation .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell lines, incubation times).
- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes.
- Purity Reassessment : Re-analyze compound batches for impurities (e.g., via LC-MS) that may interfere with activity .
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses?
- Intermediate Trapping : Use protective groups (e.g., tert-butyldimethylsilyl) for reactive sites.
- Catalyst Screening : Test palladium/phosphine complexes for coupling efficiency.
- Scale-Up : Optimize solvent volume and stirring rates for reproducibility .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Modify substituents on pyridazinyl/pyridinyl rings (e.g., electron-withdrawing groups).
- Bioassay Panels : Test against enzyme targets (e.g., kinases, oxidases) and cellular models.
- Data Correlation : Use regression models to link structural descriptors (e.g., Hammett constants) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
